molecular formula C13H18N4O B6437259 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide CAS No. 2549011-04-1

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide

Cat. No.: B6437259
CAS No.: 2549011-04-1
M. Wt: 246.31 g/mol
InChI Key: ZXKPQVYYXARKAR-UHFFFAOYSA-N
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Description

2-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide is a bicyclic pyrrolidine derivative featuring a saturated octahydropyrrolo[2,3-c]pyrrole core fused with a pyridinyl substituent and an acetamide functional group. This compound’s structure combines a rigid bicyclic amine scaffold with a pyridine ring, which may enhance its binding affinity to biological targets such as enzymes or receptors. The acetamide moiety is a common pharmacophore in drug design, often contributing to hydrogen-bonding interactions.

Properties

IUPAC Name

2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-12(18)9-16-6-4-10-7-17(8-11(10)16)13-3-1-2-5-15-13/h1-3,5,10-11H,4,6-9H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKPQVYYXARKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide typically involves multiple steps, starting with the formation of the pyridine ring and subsequent fusion with the pyrrolo[2,3-c]pyrrole structure. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) . The resulting intermediate is then treated with zinc ethyl (ZnEt2) to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in CH2Cl2.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA typically yields N-oxide derivatives .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Property This compound N-{5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(5-chloropyridin-2-yl)acetamide
Core Scaffold Saturated octahydropyrrolo[2,3-c]pyrrole Aromatic pyrrolo[2,3-d]pyrimidine
Key Substituents Pyridin-2-yl, acetamide 5-Chloropyridin-2-yl, hydroxy-2-methylpropan-2-yl, pyrrolo-pyrimidine carbonyl
Molecular Formula Estimated: ~C₁₄H₁₈N₃O C₂₃H₂₂ClN₇O₃
Molecular Weight ~244 g/mol (estimated) 479.919 g/mol
Potential Targets Hypothesized: GPCRs, kinases Likely: Kinases (e.g., due to pyrrolo-pyrimidine scaffold)

Key Observations:

Scaffold Rigidity vs. In contrast, the aromatic pyrrolo[2,3-d]pyrimidine in the evidence compound may enhance π-π stacking with kinase ATP-binding domains.

Substituent Effects :

  • The absence of a chlorine atom in the target compound’s pyridinyl group may reduce its electrophilicity and metabolic susceptibility compared to the chlorinated analog in .
  • The hydroxy-2-methylpropan-2-yl group in introduces steric bulk and polarity, which could influence solubility and target engagement.

Molecular Weight: The target compound’s lower molecular weight (~244 g/mol vs.

Pharmacological Implications

  • Kinase Inhibition Potential: The evidence compound’s pyrrolo-pyrimidine scaffold is a hallmark of kinase inhibitors (e.g., JAK/STAT inhibitors) . The target compound’s saturated scaffold may instead favor allosteric modulation or GPCR interactions.
  • Metabolic Stability : The chlorine atom in may slow oxidative metabolism but increase hepatotoxicity risks. The target compound’s simpler structure could offer a cleaner metabolic profile.
  • Solubility and Permeability : The acetamide group in both compounds enhances water solubility, but the target’s lack of a hydrophilic hydroxy group (as in ) may improve blood-brain barrier penetration.

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